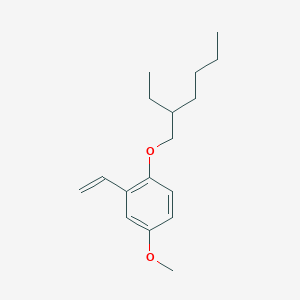
beta-Damascenone - d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Damascenone - d4: is a deuterated form of beta-Damascenone, a compound known for its significant contribution to the aroma of roses and other floral scents. It is a member of the rose ketone family, which also includes damascones and ionones. Beta-Damascenone is widely used in the fragrance industry due to its potent and pleasant aroma, even at very low concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Ionones: One common method involves the 1,3-carbonyl migration of ionones.
From Cyclohexenyl Aldehydes, Esters, and Acids: Another approach involves the nucleophilic attack on cyclohexenyl aldehydes, esters, or acids.
Industrial Production Methods: Industrially, beta-Damascenone can be synthesized from citral through a series of steps, including the preparation of beta-cyclocitral and subsequent reactions with allyl chloride and pre-activated magnesium.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Beta-Damascenone - d4 has a wide range of applications in scientific research:
Mechanism of Action
Beta-Damascenone exerts its effects primarily through its interaction with olfactory receptors. It binds to specific receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of its characteristic floral aroma . The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade .
Comparison with Similar Compounds
Alpha-Damascenone: Another member of the rose ketone family, known for its similar floral aroma but with slight differences in scent profile.
Beta-Ionone: Shares structural similarities with beta-Damascenone and is also derived from the degradation of carotenoids.
Alpha-Ionone: Similar to beta-Ionone but with different olfactory properties and applications.
Uniqueness of Beta-Damascenone - d4: this compound is unique due to its deuterated form, which makes it particularly useful in isotopic labeling studies and analytical applications. Its distinct isotopic signature allows for precise quantification and tracking in various research contexts .
Properties
CAS No. |
217482-71-8 |
|---|---|
Molecular Formula |
C13H14D4O |
Molecular Weight |
194.312 |
Purity |
95% min. |
Synonyms |
beta-Damascenone - d4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





